Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

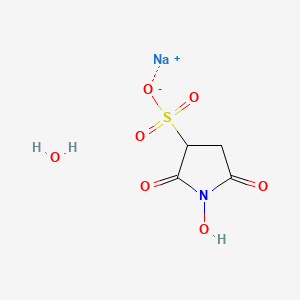

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic sulfonated derivatives. The primary International Union of Pure and Applied Chemistry name is designated as sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate, reflecting the presence of the sodium cation, the hydroxylated pyrrolidine ring system, and the sulfonate functional group. This nomenclature clearly delineates the core structural components: a five-membered pyrrolidine ring with carbonyl groups at positions 2 and 5, a hydroxyl group at position 1, and a sulfonate substituent at position 3.

The compound is registered under Chemical Abstracts Service number 106627-54-7 for the anhydrous form, while the hydrated form carries additional identifiers that specify the water content. Alternative systematic names include sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate and 3-pyrrolidinesulfonic acid, 1-hydroxy-2,5-dioxo-, monosodium salt. The International Chemical Identifier key RPENMORRBUTCPR-UHFFFAOYSA-M provides a unique structural identifier that enables unambiguous chemical database searches and cross-referencing.

Common synonyms and trade designations include Sulfo-N-hydroxysuccinimide, N-hydroxysulfosuccinimide sodium salt, and hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid sodium salt. The Simplified Molecular-Input Line-Entry System notation C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].[Na+] encodes the complete molecular structure including the ionic components. These various nomenclature systems ensure comprehensive identification across different chemical databases and literature sources.

Crystallographic Analysis of Pyrrolidine-3-sulfonate Core Structure

The crystallographic structure of sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate reveals a complex arrangement centered around the five-membered pyrrolidine ring system. The core heterocyclic structure adopts a puckered conformation typical of pyrrolidine derivatives, with the sulfonate substituent at position 3 introducing significant electronic and steric effects. The molecular geometry features bond angles and distances consistent with sp³ hybridization at the pyrrolidine carbon centers, while the carbonyl carbons exhibit sp² character with planarity extending to the adjacent nitrogen atom.

Detailed structural analysis indicates that the sulfonate group adopts a tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths characteristic of sulfonyl compounds. The hydroxyl substituent on the nitrogen atom introduces additional hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions. The sodium cation coordinates with the sulfonate oxygen atoms and potentially with carbonyl oxygens from adjacent molecules, creating an extended ionic network structure.

The crystallographic data reveals specific lattice parameters and space group symmetries that govern the three-dimensional arrangement of molecules within the crystal structure. The melting point of 250°C (decomposition) suggests strong intermolecular interactions and thermal stability up to the decomposition temperature. The molecular weight of 217.13 g/mol for the anhydrous form corresponds precisely to the expected mass from the molecular formula C₄H₄NNaO₆S.

Hydration State Characterization and Crystal Water Interactions

The hydrated form of sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate incorporates one water molecule per formula unit, resulting in the molecular formula C₄H₆NNaO₇S with a corresponding molecular weight of 235.142 g/mol. This monohydrate structure represents a stoichiometric 1:1:1 ratio of sodium cation, organic anion, and water molecule, indicating specific hydration preferences and crystal packing arrangements. The water molecule participates in a well-defined hydrogen bonding network that stabilizes the overall crystal structure and influences the compound's physical properties.

Crystallographic studies of similar sulfonated pyrrolidine derivatives provide insights into the nature of water interactions within these hydrated structures. The incorporated water molecules typically form hydrogen bonds with sulfonate oxygen atoms, carbonyl oxygens, and the hydroxyl group on the nitrogen atom. These interactions create a three-dimensional network that enhances crystal stability while maintaining the water-soluble character essential for bioconjugation applications. The hydrogen bonding patterns in the hydrated form contribute to the observed hygroscopic nature of the compound, requiring careful storage conditions to maintain structural integrity.

The hydration behavior affects several important physical properties, including solubility characteristics, thermal stability, and storage requirements. The compound demonstrates solubility in both water and methanol, with the hydrated form showing enhanced dissolution rates compared to the anhydrous material. Storage recommendations specify refrigerated conditions (2-8°C) under inert atmosphere to prevent moisture-induced degradation and maintain chemical purity. The water content specification of ≤4% for commercial preparations indicates the importance of controlling hydration levels for consistent chemical performance.

Spectroscopic analysis using proton nuclear magnetic resonance and infrared absorption techniques provides detailed information about water molecule coordination and exchange kinetics within the crystal lattice. The incorporated water molecules exhibit characteristic spectroscopic signatures that distinguish them from surface-absorbed moisture, confirming their integral role in the crystal structure. Temperature-dependent studies reveal that dehydration occurs gradually with heating, suggesting moderate binding energies for the crystal water molecules compared to the overall lattice energy.

| Hydration Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (hydrate) | C₄H₆NNaO₇S | |

| Molecular Weight (hydrate) | 235.142 g/mol | |

| Water Content (commercial) | ≤4% | |

| Storage Temperature | 2-8°C | |

| Solubility | Water, Methanol |

Properties

IUPAC Name |

sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWRGJNUOILKMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635696 | |

| Record name | Sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304671-62-3 | |

| Record name | Sodium 1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate is a compound with significant biological activity, particularly in the realms of cell function and signal transduction. This article provides an overview of its biological activity, mechanisms of action, and potential applications in various fields of research.

This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring with hydroxyl and sulfonate functional groups. This configuration contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves:

- Signal Transduction Modulation : The compound interacts with specific molecular targets within cells, influencing pathways that regulate cell growth, differentiation, and apoptosis.

- Cell Function Regulation : It has been shown to affect various cellular processes, including metabolic pathways and gene expression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest it can reduce inflammation markers in various models.

- Potential Anticancer Activity : Preliminary data indicate that it may inhibit the proliferation of cancer cells through modulation of signaling pathways associated with tumor growth.

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly decreased reactive oxygen species (ROS) levels in cultured human cells. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines. This finding supports its use in treating inflammatory disorders.

Case Study 3: Anticancer Potential

Research involving various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. The mechanism appears to involve the downregulation of key oncogenic pathways.

Comparative Analysis

| Compound | Biological Activity | Mechanism | Applications |

|---|---|---|---|

| This compound | Antioxidant, Anti-inflammatory, Anticancer | Modulation of signaling pathways | Therapeutics for oxidative stress, inflammation, cancer |

| Similar Compound A | Antioxidant | Scavenging free radicals | Nutraceuticals |

| Similar Compound B | Anti-inflammatory | Inhibition of cytokine production | Pain management |

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. It has shown favorable absorption characteristics and a promising safety profile in preliminary trials.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Sodium dioxopyrrolidine sulfonate is utilized as a reagent in various chemical reactions. It acts as a catalyst and stabilizer in synthetic processes, facilitating the formation of complex organic compounds. Its role in creating derivatives and analogs enhances its utility in chemical synthesis.

2. Biology

In biological research, this compound has been studied for its effects on cell function and signal transduction pathways. It has been shown to modulate various biological processes, making it a subject of interest for studies related to cellular signaling and metabolic pathways.

3. Medicine

The compound exhibits potential therapeutic applications due to its biological activity. Research indicates that it may interact with specific molecular targets, influencing disease mechanisms and offering avenues for drug development. Its efficacy in modulating biological responses positions it as a candidate for further pharmacological studies.

4. Industry

In industrial applications, sodium dioxopyrrolidine sulfonate is explored for developing new materials and pharmaceuticals. Its unique properties contribute to the formulation of innovative products across various sectors.

Case Studies

Case Study 1: Biological Activity Assessment

In a study assessing the biological activity of sodium dioxopyrrolidine sulfonate, researchers found that it significantly influenced cell viability in cancer cell lines. The compound demonstrated dose-dependent effects on apoptosis markers, suggesting potential as an anticancer agent.

Case Study 2: Synthesis of Derivatives

A recent synthesis project utilized sodium dioxopyrrolidine sulfonate as a key reagent for creating novel derivatives with enhanced biological activity. The derivatives exhibited improved solubility and bioavailability compared to their parent compounds, showcasing the compound's versatility in medicinal chemistry.

Chemical Reactions Analysis

Activation of Carboxylic Acids

The compound reacts with carboxylic acids to form an N-hydroxysuccinimide (NHS) ester intermediate, which is highly reactive toward primary amines. This reaction is typically performed in the presence of carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

Key Features :

-

Solubility : The sulfonate group enhances water solubility, enabling reactions in aqueous buffers (pH 7–9) without organic solvents .

-

Stability : NHS-sulfonate esters are less prone to hydrolysis compared to non-sulfonated NHS esters, with a half-life of ~4–6 hours in aqueous solutions .

Amine Conjugation Reactions

The activated NHS ester reacts efficiently with primary amines (e.g., lysine residues in proteins or amino-modified biomolecules) to form stable amide bonds:

Experimental Data :

| Parameter | Typical Conditions/Results | Source |

|---|---|---|

| Reaction pH | 7.2–8.5 (phosphate or HEPES buffer) | |

| Temperature | 4°C–25°C | |

| Reaction Time | 30 min–2 hours | |

| Yield | 70%–90% (protein labeling) |

Applications :

-

Protein Labeling : Used to conjugate fluorescent dyes, biotin, or PEG to proteins .

-

Peptide Synthesis : Activates C-terminal carboxyl groups for coupling with amino acids .

Crosslinking in Therapeutic Agents

The compound enables the synthesis of targeted drug conjugates. For example:

-

Antibody-Drug Conjugates (ADCs) : Sulfo-NHS esters link cytotoxic payloads to monoclonal antibodies via lysine residues .

-

Peptide-Polymer Conjugates : Enhances solubility and stability of therapeutic peptides .

Case Study :

In US Patent 10,875,893B2 , sulfo-NHS chemistry was employed to synthesize long-acting compstatin analogs by conjugating polyethylene glycol (PEG) to peptide backbones, improving pharmacokinetic properties.

Hydrolysis and Stability

The sulfonate NHS ester undergoes hydrolysis in aqueous media, forming inert byproducts:

Factors Affecting Hydrolysis :

Comparison with Similar Compounds

The following analysis compares sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate with structurally related sulfonated pyrrolidine derivatives and other bifunctional crosslinkers.

Structural and Functional Comparison

Key Observations :

- This compound lacks additional reactive groups (e.g., maleimide or biotin) present in derivatives like Sulfo-EMCS or Sulfo-NHS-biotin, making it a specialized carboxyl-activating reagent .

- Sulfo-EMCS integrates a maleimide group, enabling dual reactivity with thiols (-SH) and amines (-NH₂), which is absent in the parent compound .

- Disodium pamidronate represents a structurally distinct bisphosphonate class, highlighting the diversity of sulfonate-containing compounds in medicinal chemistry .

Reactivity and Stability

- Hydrolysis Sensitivity: The parent compound’s sulfo-NHS ester is more stable in aqueous buffers (pH 7–9) than non-sulfonated NHS esters, but it still hydrolyzes within hours, necessitating immediate use post-activation .

- Temperature Stability : Derivatives like Sulfo-NHS-biotin require storage at -20°C to prevent degradation, similar to the parent compound .

- Dual Reactivity : Compounds like Sulfo-SADP (CAS: N/A) incorporate disulfide bonds and diazirine groups for photo-crosslinking, a feature absent in the simpler parent molecule .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the selective synthesis of hydroxy sulfonate surfactants using cyclic sulfate intermediates. These cyclic sulfates act as reactive analogues to epoxides, enabling the controlled introduction of sulfonate groups while maintaining hydroxy functionality. The process is highly selective, efficient, and scalable, making it suitable for both laboratory and industrial production.

Use of Cyclic Sulfates as Key Intermediates

- Cyclic sulfates are synthesized by oxidation of cyclic sulfites, which themselves are prepared from corresponding diols via reaction with thionyl chloride.

- The oxidation is commonly catalyzed by ruthenium trichloride hydrate using sodium hypochlorite as an economical oxidant, yielding cyclic sulfates in high purity and yields (90-98%).

- These cyclic sulfates, such as ethylene sulfate and 1,2-propylene sulfate, are then reacted with appropriate hydroxysulfonate moieties to form the main chain of the target molecule.

Construction of the Main Chain

- The main chain synthesis involves the nucleophilic addition of hydroxysulfonates to cyclic sulfates in solvents such as dry dimethylformamide (DMF) with sodium hydride as a base.

- This reaction yields sulfate-sulfonate intermediates, which upon acidic hydrolysis (e.g., refluxing in 2M hydrochloric acid) afford the hydroxy sulfonate compounds.

- The products are isolated by continuous extraction with isoamyl alcohol, followed by concentration and washing with cold diethyl ether to remove impurities.

Side Chain Elaboration

- Side chains containing 1,2-propyleneoxy groups are introduced by reacting the hydroxy groups of the main chain compounds with 1,2-propylene sulfate under basic conditions (sodium hydride in dry tetrahydrofuran at 50°C).

- The resulting sulfate-sulfonates are hydrolyzed similarly to yield branched hydroxysulfonates.

- This step can be repeated to extend the side chain further, with regioselectivity favoring addition at the 1-position of the cyclic sulfate ring.

Detailed Experimental Procedures

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of cyclic sulfites | Diol + thionyl chloride, N2 atmosphere | ~95 | Distillation to purify; diastereomeric mixtures possible |

| Oxidation to cyclic sulfates | Cyclic sulfite + RuCl3·xH2O + NaOCl, DCM, 0°C | 90-98 | Hypochlorite oxidation preferred for cost-effectiveness |

| Main chain synthesis | Cyclic sulfate + hydroxysulfonate, NaH, DMF | 37-80 | Lower yield (~37%) due to solubility/water sensitivity |

| Acidic hydrolysis | Reflux 2M HCl | Quantitative | Converts sulfate-sulfonate intermediate to hydroxy sulfonate |

| Side chain alkylation | Hydroxy sulfonate + 1,2-propylene sulfate, NaH, THF, 50°C | 85-98 | Regioselective addition; incomplete conversion possible |

Analytical and Purity Considerations

- The purity of synthesized this compound is confirmed by High-Performance Liquid Chromatography (HPLC) and proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.

- 1H-NMR spectra reveal characteristic AA'XX' patterns for methylene groups adjacent to sulfonate groups and complex patterns for ether protons in side chains.

- The compound is hygroscopic and typically isolated as a white powder.

- Carbon-13 NMR (13C-NMR) analysis is challenging due to micelle formation in aqueous solutions affecting signal quality.

Summary Table of Preparation Method Highlights

| Aspect | Description |

|---|---|

| Key intermediates | Cyclic sulfites and cyclic sulfates |

| Oxidation catalyst | Ruthenium trichloride hydrate |

| Oxidant | Sodium hypochlorite |

| Base used | Sodium hydride |

| Solvents | Dichloromethane, DMF, THF |

| Hydrolysis conditions | Reflux in 2M HCl |

| Product isolation | Extraction with isoamyl alcohol, washing with diethyl ether |

| Analytical techniques | HPLC, 1H-NMR, IR, MS |

| Yield range | 37-98% depending on step |

| Challenges | Side chain alkylation incomplete conversion; hygroscopic nature |

Q & A

Q. Table 1: Key Reaction Parameters for Carboxylic Acid Coupling

Q. Table 2: Common Analytical Techniques for Crosslinking Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.